molecular formula C10H10N2 B1199982 1,4-Naphthalenediamine CAS No. 2243-61-0

1,4-Naphthalenediamine

Cat. No. B1199982
CAS RN: 2243-61-0
M. Wt: 158.2 g/mol
InChI Key: OKBVMLGZPNDWJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and complexes involving 1,4-Naphthalenediamine often involves multi-step chemical processes. For example, the synthesis of complex molecules such as salts of naphthalenetetramine from simple protected derivatives of 1,5-naphthalenediamine showcases the compound's versatility and importance in organic synthesis. This process includes sequences of regioselective dinitration, deprotection, and reduction, avoiding the shortcomings of previously reported syntheses (Langis-Barsetti, Maris, & Wuest, 2017).

Molecular Structure Analysis

Molecular structure analysis of 1,4-Naphthalenediamine derivatives reveals intricate details about their configuration. For instance, the study of the crystal and molecular structure of N,N′-bis(1-naphthaldimine)-o-phenylenediamine chloroform solvate highlights the existence of two different hydrogen bond types within a Schiff base molecule, indicating complex structural features and interactions within these molecules (Popović et al., 2001).

Chemical Reactions and Properties

1,4-Naphthalenediamine undergoes various chemical reactions, forming diverse compounds. Reaction with dimethyl and diethyl acetylenedicarboxylates, for example, yields products like tetrahydronaphtho[diazepinones, dihydroperimidines, and bis(enamino)fumarates, showcasing its reactivity and ability to participate in complex chemical transformations (Honda, Nakanishi, & Yabe, 1983).

Physical Properties Analysis

The physical properties of 1,4-Naphthalenediamine derivatives, such as melting points, solubility, and crystalline structure, play crucial roles in their application and functionality in various chemical processes. Studies on compounds like 1-(2- Pyridyl)methyl-[3, 4] naphthyl-2, 6-pyrimidine provide insight into the impact of molecular configuration on physical properties (Tai, 2018).

Chemical Properties Analysis

The chemical properties of 1,4-Naphthalenediamine and its derivatives, including reactivity, stability, and chemical interactions, are essential for their application in various fields. The synthesis and characterization of novel conducting 1,5-naphthalenediamine–aniline copolymer demonstrate the compound's utility in creating materials with specific electrical conductivity and structural characteristics (Ramachandran et al., 2012).

Scientific Research Applications

1. Synthesis of Transition Metals Schiff Base Complexes

  • Application Summary: The tridentate Schiff base ligand was prepared via condensation of 4,6-diacetylresorcinol and 1,8-naphthalenediamine in a 1:1 molar ratio using a conventional method . A new series of transition metal complexes of Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) metal ions were prepared and fully characterized .
  • Methods of Application: The Schiff base coordinated to the metal ions through the azomethine N, N-amine and phenolic oxygen atoms . From the elemental, magnetic susceptibility and spectroscopic data, the complexes were suggested to have octahedral geometry .
  • Results: The Schiff base and its metal complexes were screened for their in vitro antimicrobial activities and showed that Cd (II), Cu (II) and Cr (III) complexes have high activity against Escherichia coli, while Ni (II) and Cd (II) complexes have the highest activity against Bacillus Subtilis, Co (II) complex has the highest activity against Staphylococcus aureus and Cd (II) complex has the highest activity against Pseudomonas aeruginosa .

2. High-performance Naphthalenediamine-based Polybenzoxazine

  • Application Summary: A 1,5-naphthalenediamine (NDA)-based benzoxazine (NB) is successfully synthesized and used as a novel hardener for diglycidyl ether of bisphenol-A (DGEBA) .
  • Methods of Application: The structure of NB is confirmed by FT-IR and NMR . The curing behaviors of NB and NB/DGEBA are studied by non-isothermal DSC, and the properties of the resulting thermosets are measured by DMA and TGA .
  • Results: NB’s thermoset has excellent thermal–mechanical property, thermal stability, and flame retardancy, with storage modulus at 30 °C ( \( E^ { {\prime }} \)) of 2.4 GPa, 10% weight loss temperature ( T10%) of 366 °C, glass transition temperature ( Tg) of 279 °C, and char yield at 800 °C in nitrogen (CY) of 60.6% . NB-cured DGEBA possesses better stiffness, thermal stability, flame retardancy, and high-temperature resistance than NDA-cured DGEBA, as indicated by the 1.2 GPa higher \( E^ { {\prime }} \), 11 °C higher T10%, 21% higher CY, and 50 °C higher Tg .

3. Enantioseparation of Fungi/Plant Metabolites

  • Application Summary: The enantioseparation of fungi/plant metabolites by capillary electrophoresis (CE) has been established .
  • Methods of Application: The method involves the use of CE, a technique that separates ions based on their electrophoretic mobility with the use of an applied voltage .
  • Results: The absolute configuration of plant saccharides is determined .

4. Synthesis and Reactivity of Iron Compounds

  • Application Summary: The naphthalenide-driven synthesis and reactivity of iron compounds have been evaluated .
  • Methods of Application: The method results in four novel, single-crystalline iron compounds .
  • Results: The compounds include [FeI2(MeOH)2], ([MePPh3][FeI3(Ph3P)])4·PPh3·6C7H8, [FeI2(PPh3)2], and [FeI2(18-crown-6)] .

Safety And Hazards

1,4-Naphthalenediamine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

naphthalene-1,4-diamine
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InChI

InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2
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InChI Key

OKBVMLGZPNDWJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)N
Source PubChem
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Molecular Formula

C10H10N2
Record name 1,4-NAPHTHALENEDIAMINE
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DSSTOX Substance ID

DTXSID6025696
Record name 1,4-Naphthalenediamine
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Molecular Weight

158.20 g/mol
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Physical Description

1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Product Name

1,4-Naphthalenediamine

CAS RN

2243-61-0
Record name 1,4-NAPHTHALENEDIAMINE
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Record name 1,4-Naphthylenediamine
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Record name 1,4-Naphthalenediamine
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Record name Naphthalene-1,4-diamine
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Melting Point

248 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
EF Elslager, DB Capps, LM Werbel… - Journal of Medicinal …, 1964 - ACS Publications
A group of N-(mono-and dialkylaminoalkyl)-l, 4-naphthalenediamines (IV)(Tables I and II), which represent potential metabolites of variousl-(mono-and dialkylaminoalkylamino)-4-…
Number of citations: 18 pubs.acs.org
EF Elslager, J Battaglia, AA Phillips… - Journal of Medicinal …, 1970 - ACS Publications
Representative-Y-(benzylidene, cinnamylidene, and naphthylidene)-N [2-(diethylamino) ethyl]-1, 4-naph-thalenediamines (VIII-X, XIII), 1-[3-({4-[(benzylidene, cinnamylidene, and …
Number of citations: 11 pubs.acs.org
T Kurimoto, Y Inagaki, K Ohara, K Yamaguchi… - Organic & …, 2022 - pubs.rsc.org
The rotation of a part of a molecule has attracted attention because of its possible role in the development of an artificial molecular rotor. In this study, 1,4-naphthylene bridged …
Number of citations: 3 pubs.rsc.org
H Zhu, S Sun, H Qiao, F Yang, J Kang, Y Wu… - Organic letters, 2018 - ACS Publications
A simple and efficient protocol for silver(I)-catalyzed picolinamide directed C4–H amination of 1-naphthylamine derivatives with readily available azodicarboxylates has been developed…
Number of citations: 43 pubs.acs.org
R Adams, WP Samuels Jr - Journal of the American Chemical …, 1955 - ACS Publications
The addition reactions of^-quinonedirnethanesulfonimides havebeen studied. Several of the adducts couldbe hydrolyzed to the corresponding diamines with 1: 1 aqueous sulfuric acid …
Number of citations: 15 pubs.acs.org
GR Berezina - Russian Journal of General Chemistry, 2018 - Springer
By the reaction of 1-imino-2-phenyl-1H-indene-3-amine with 1,4-naphthylenediamine and 1,4-diaminonaphthalenesulfonic acid linear products of 1 : 2 and 2 : 1 condensation as well …
Number of citations: 2 link.springer.com
R Adams, RA Wankel - Journal of the American Chemical Society, 1951 - ACS Publications
A description of the synthesis and reactions of certain^-quinone disulfonamides has been given in a previous paper. 1 Various disulfonyl derivatives of 1, 4-naphthylenediamine (I) have …
Number of citations: 23 pubs.acs.org
R Adams, W Moje - Journal of the American Chemical Society, 1952 - ACS Publications
(3) R. Adams and RA Wankel, This Journal, 73, 131 (1951). dibenzenesulfonimide (IX). A tetrahydrofuran solution of IX was reduced to VIII by treatment with aqueous sodiumhydrosulfite…
Number of citations: 6 pubs.acs.org
EF Elslager, DF Worth - Journal of Medicinal Chemistry, 1963 - ACS Publications
A variety of 4-amino-l-naphthylazoheterocyclic compoundsand 8-amino-5-(heterocyclicazo) quinoline derivatives havebeen prepared by allowing a diazotized heterocyclic amine to …
Number of citations: 23 pubs.acs.org
S Crettaz, P Kämpfer, BJ Brüschweiler… - Journal of Consumer …, 2020 - Springer
Azo dyes represent the most widely used chemical class of dyes in textiles. They may be biotransformed into aromatic amines by human skin bacteria. These aromatic amines might …
Number of citations: 24 link.springer.com

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